N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research efforts have been focused on synthesizing novel compounds and characterizing their chemical structures through various analytical techniques. For instance, the synthesis of new molecules with potential analgesic and anti-inflammatory activities has been reported, with detailed structural characterization provided through elemental and spectral analysis (IR, NMR, and MS) (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis and antimicrobial activities of certain 1,2,4-triazole derivatives have been explored, showcasing the potential of these compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Therapeutic Applications
Various synthesized derivatives have been evaluated for their therapeutic potential, including their analgesic and anti-inflammatory properties. Research has identified compounds with significant activity in these areas, highlighting their potential for further development into therapeutic agents. For example, studies have demonstrated the synthesis of compounds with high inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), indicating their potential use as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the antimicrobial activity of newly synthesized 1,2,4-triazole derivatives has been highlighted, suggesting their application in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Receptor Antagonist Properties
The compound and its derivatives have been explored for their receptor antagonist properties, specifically targeting serotonin receptors. Research into analogues of serotonin antagonists has led to the development of compounds with improved selectivity and affinity, offering insights into potential therapeutic uses in neuropsychiatric disorders (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-5-12-29-20-14-19(22-16(3)23-20)25-8-10-26(11-9-25)21(27)24-17-13-15(2)6-7-18(17)28-4/h6-7,13-14H,5,8-12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQARGBHINQDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.